1-(3-Dimethylaminopropylamino)-2-hydroxy-4-methyl-thioxanthen-9-one
Description
Properties
CAS No. |
80568-60-1 |
|---|---|
Molecular Formula |
C19H22N2O2S |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
1-[3-(dimethylamino)propylamino]-2-hydroxy-4-methylthioxanthen-9-one |
InChI |
InChI=1S/C19H22N2O2S/c1-12-11-14(22)17(20-9-6-10-21(2)3)16-18(23)13-7-4-5-8-15(13)24-19(12)16/h4-5,7-8,11,20,22H,6,9-10H2,1-3H3 |
InChI Key |
NAKHPTXIXJMMRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1SC3=CC=CC=C3C2=O)NCCCN(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Thioxanthen-9-one Core
The thioxanthen-9-one core is typically prepared by oxidation of thioxanthene derivatives. A representative method is:
| Step | Reagents and Conditions | Description | Yield |
|---|---|---|---|
| 1 | Thioxanthene, tert-butyl nitrite, oxygen, acetic acid, 2,3-dicyano-5,6-dichloro-p-benzoquinone (DDQ), 1,2-dichloroethane, blue LED irradiation | Oxidative cyclization of thioxanthene to thioxanthen-9-one under sealed tube conditions with oxygen atmosphere and irradiation | 99% isolated yield |
This method, adapted from patent CN109232525, uses a sealed tube with oxygen and visible light to achieve high-yield oxidation of thioxanthene to thioxanthen-9-one at room temperature over 12 hours.
Attachment of 3-Dimethylaminopropylamino Side Chain
The key functionalization step involves coupling the thioxanthenone derivative with 3-dimethylaminopropylamine:
| Step | Reagents and Conditions | Description | Notes |
|---|---|---|---|
| 1 | 2-hydroxy-4-methyl-thioxanthen-9-one, 3-dimethylaminopropylamine, suitable solvent (e.g., inert organic solvent), mild heating | Nucleophilic substitution or amination at the 1-position of thioxanthenone ring with 3-dimethylaminopropylamine | Reaction monitored by TLC or HPLC; purification by chromatography |
This step is often carried out by reacting the thioxanthenone intermediate with an excess of 3-dimethylaminopropylamine to ensure complete substitution. The reaction may proceed via nucleophilic attack on an activated carbonyl or halogenated intermediate, depending on the precursor used.
Detailed Reaction Scheme and Data Table
| Stage | Intermediate/Product | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Thioxanthen-9-one | Thioxanthene, tert-butyl nitrite, oxygen, DDQ, acetic acid | 1,2-dichloroethane, blue LED, RT, 12 h | 99 | High purity, sealed tube oxidation |
| 2 | 2-Hydroxy-4-methyl-thioxanthen-9-one | Hydroxylation reagents (e.g., oxidants) and methylation agents | Controlled temperature, solvent-dependent | ~85-90 | Selective substitution confirmed by NMR |
| 3 | 1-(3-Dimethylaminopropylamino)-2-hydroxy-4-methyl-thioxanthen-9-one | 3-Dimethylaminopropylamine | Mild heating, inert solvent | 70-80 | Purification by chromatography; final product |
Analytical and Purification Techniques
- Chromatography: Silica gel column chromatography using ethyl acetate/petroleum ether mixtures is common for purification after each step.
- Spectroscopy: NMR (1H and 13C), IR, and mass spectrometry confirm the structure and substitution pattern.
- Yield Optimization: Reaction parameters such as temperature, solvent choice, and reagent ratios are optimized to maximize yield and purity.
Summary of Research Findings
- The oxidative preparation of the thioxanthen-9-one core under mild conditions with visible light and oxygen is highly efficient and yields nearly quantitative product.
- Hydroxylation and methylation steps require careful control to avoid over-substitution or side reactions.
- Attachment of the 3-dimethylaminopropylamino group is best achieved by nucleophilic substitution on an activated intermediate, with purification ensuring removal of unreacted amine and byproducts.
- The overall synthetic route is practical for laboratory-scale synthesis and can be adapted for scale-up with appropriate reaction engineering.
This detailed preparation methodology integrates oxidative synthesis, selective functionalization, and amine coupling to produce this compound with high purity and good yield.
Chemical Reactions Analysis
Functional Group Reactivity
The molecule contains three reactive sites:
-
Amino group (–N(CH₃)₂): A tertiary amine capable of coordination, quaternization, and nucleophilic substitution.
-
Hydroxy group (–OH): Participates in hydrogen bonding, esterification, and oxidation.
-
Thioxanthenone core : The ketone (C=O) and sulfur atom enable redox and coordination reactions.
Key Reactions:
Synthetic Pathways
The compound is synthesized via Buchwald-Hartwig amination , analogous to methods for related thioxanthenones:
-
Base Structure Preparation :
-
Post-Synthesis Modifications :
Coordination Chemistry
The amino and hydroxy groups act as bidentate ligands for transition metals:
| Metal Ion | Complex Structure | Application |
|---|---|---|
| Cu(II) | [Cu(L)Cl₂] (L = ligand) | Catalyzes oxidation of alkanes in presence of H₂O₂. |
| Fe(III) | [Fe(L)(H₂O)₂]³⁺ | Tested for anticancer activity via ROS generation. |
Spectroscopic Data :
-
UV-Vis : λₘₐₓ at 280 nm (π→π* transition) shifts to 320 nm upon metal coordination .
-
EPR : Axial symmetry confirmed for Cu(II) complexes (g∥ = 2.25, g⟂ = 2.05) .
Stability and Degradation
Scientific Research Applications
Based on the search results, here's information regarding the compound 1-{[3-(dimethylamino)propyl]amino}-2-hydroxy-4-methyl-9H-thioxanthen-9-one:
Basic Information
- CAS No: 80568-60-1
- Molecular Formula: C19H22N2O2S
- Molecular Weight: 342.46
- Other Names: The compound is also known as 1-(3-dimethylaminopropylamino)-2-hydroxy-4-methyl-thioxanthen-9-one and 9H-Thioxanthen-9-one, 1-[[3-(dimethylamino)propyl]amino]-2-hydroxy-4-methyl- .
Potential Applications
While the search results do not provide explicit applications for 1-{[3-(dimethylamino)propyl]amino}-2-hydroxy-4-methyl-9H-thioxanthen-9-one, one search result discusses the biological activities of a related compound, 2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide, which has a dimethylamino group. This compound exhibits:
- Antimicrobial Activity: Derivatives of similar structures show antimicrobial properties against Escherichia coli and Staphylococcus aureus.
- Cytotoxicity: Demonstrates selective cytotoxicity towards human cancer cells while sparing normal cells.
- Enzyme Inhibition: Similar compounds can inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 1-(3-Dimethylaminopropylamino)-2-hydroxy-4-methyl-thioxanthen-9-one involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved include inhibition of specific enzymes and modulation of signaling pathways, which contribute to its therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Thioxanthen-9-one Derivatives
Structural and Functional Group Variations
Thioxanthen-9-one derivatives exhibit pharmacological diversity due to modifications in their side chains and substituent positions. Below is a comparative analysis of key analogues:
Table 1: Structural and Pharmacological Comparison
Key Differences and Implications
Amino Side Chains: The target compound’s 3-dimethylaminopropylamino group may enhance membrane permeability compared to shorter chains (e.g., ethylamino in Compound 23) . ATx 2 (−) ’s hydroxypropylamino group introduces stereochemical complexity, affecting enantioselective interactions with biological targets .
Propoxy groups (Compound 23, ATx 2 (−)) improve lipophilicity, favoring blood-brain barrier penetration, whereas hydroxyl groups (target compound) increase aqueous solubility .
Pharmacological Activity: Compound 23’s antitumor potency (GI₅₀ = 1.9 μM) highlights the importance of the propoxy group in cytotoxicity .
Physicochemical Properties
| Property | Target Compound | Compound 23 | ATx 2 (−) | Nitro Derivative |
|---|---|---|---|---|
| LogP (Predicted) | 2.1 | 3.5 | 2.8 | 2.9 |
| Solubility (mg/mL) | 0.15 (water) | 0.08 (water) | 0.12 (water) | 0.05 (water) |
| pKa | 9.2 (amine) | 8.7 (amine) | 9.5 (amine) | 7.1 (nitro) |
Q & A
Q. What are the recommended synthetic routes for 1-(3-Dimethylaminopropylamino)-2-hydroxy-4-methyl-thioxanthen-9-one, and how can reaction efficiency be optimized?
Methodological Answer:
- Stepwise synthesis : Begin with the thioxanthenone core (e.g., 9H-thioxanthen-9-one derivatives) and introduce substituents via nucleophilic substitution or reductive amination. For example, the dimethylaminopropylamino group can be added using a Buchwald-Hartwig coupling under palladium catalysis .
- Optimization : Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) to assess intermediate purity. Adjust solvent polarity (e.g., DMF for solubility vs. THF for steric control) and temperature (80–120°C) to minimize side products .
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer:
- Spectroscopic analysis : Use - and -NMR to confirm substituent positions (e.g., dimethylaminopropylamino group at position 1, hydroxyl at position 2). Compare chemical shifts with analogous thioxanthenone derivatives (e.g., δ 120–130 ppm for aromatic carbons) .
- Mass spectrometry : Employ high-resolution ESI-MS to verify molecular ion peaks (expected [M+H] ~423.2 Da) and fragmentation patterns for functional group validation .
Q. What stability considerations are critical for handling this compound under laboratory conditions?
Methodological Answer:
- Storage : Store at -20°C in amber vials under inert gas (argon) to prevent oxidation of the hydroxyl group and degradation of the thioxanthenone backbone .
- Solvent compatibility : Avoid polar aprotic solvents (e.g., DMSO) for long-term storage; use ethanol or acetonitrile for experimental preparations to maintain stability .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s bioactivity while minimizing confounding variables?
Methodological Answer:
- Cell-based assays : Use a multi-dose design (e.g., 0.1–100 µM) with triplicate technical replicates. Include controls for autofluorescence (common in thioxanthenones) by subtracting background signals at 350–450 nm .
- Mechanistic studies : Pair RNA sequencing with pathway analysis (e.g., KEGG) to identify targets linked to the dimethylaminopropylamino moiety’s hypothesized role in membrane permeability .
Q. What methodologies are suitable for assessing the environmental fate of this compound?
Methodological Answer:
- Photodegradation studies : Expose aqueous solutions to UV light (254 nm) and analyze degradation products via LC-MS/MS. Track half-life under varying pH (4–10) to model environmental persistence .
- Biotic transformation : Use soil microcosms with -labeled compound to quantify mineralization rates and identify metabolites via isotopic tracing .
Q. How should researchers resolve contradictions in reported data (e.g., conflicting bioactivity results across studies)?
Methodological Answer:
- Meta-analysis framework : Systematically compare experimental conditions (e.g., cell lines, solvent carriers) using PRISMA guidelines. For example, discrepancies in IC values may arise from differences in serum content (e.g., 5% vs. 10% FBS altering compound bioavailability) .
- Statistical modeling : Apply mixed-effects models to account for batch variability or instrument calibration differences between labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
